

An In-depth Technical Guide to the Chemical and Physical Properties of Hexahydrohippurate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexahydrohippurate**

Cat. No.: **B1199173**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrohippurate, also known as N-cyclohexanoylglycine, is a glycine-conjugated metabolite of cyclohexanecarboxylic acid. This document provides a comprehensive overview of the chemical and physical properties of **Hexahydrohippurate**, its metabolic pathway, and detailed experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and metabolic research.

Chemical and Physical Properties

Hexahydrohippurate is a white solid with the chemical formula $C_9H_{15}NO_3$.^[1] Its properties are summarized in the tables below.

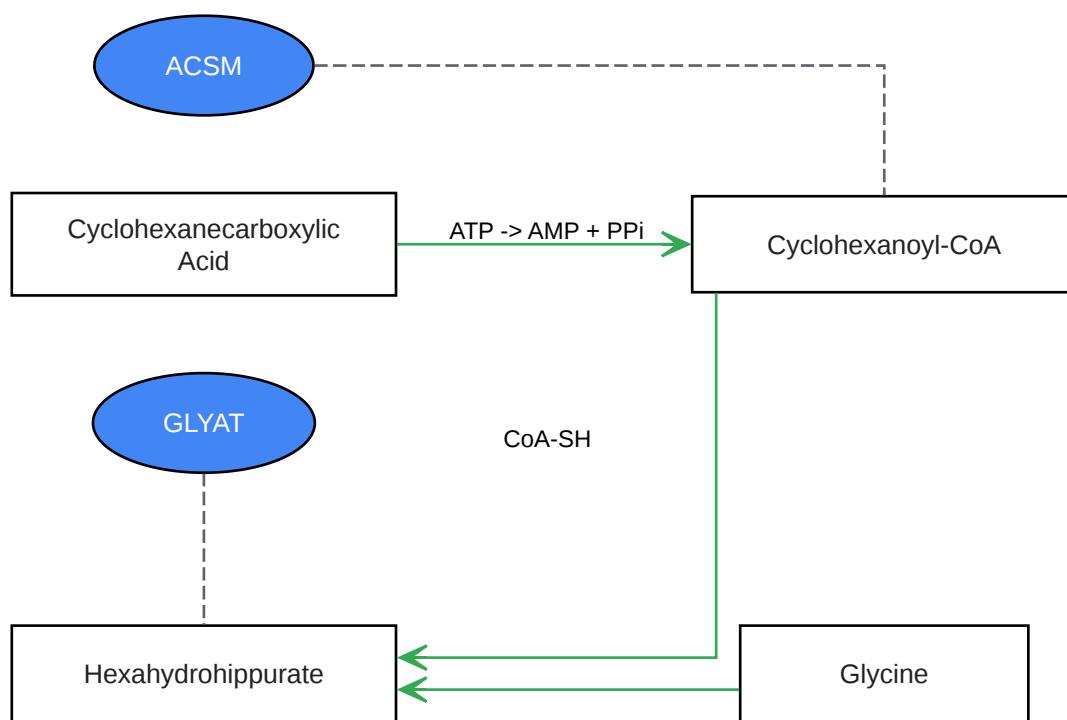
Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(cyclohexanecarbonylamino)acetic acid
CAS Number	32377-88-1
Molecular Formula	C ₉ H ₁₅ NO ₃
Canonical SMILES	C1CCC(CC1)C(=O)NCC(=O)O
InChI	InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12)
InChI Key	ROXXNENGCGLRSW-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	185.22 g/mol
Physical State	Solid
Melting Point	145-147 °C
Boiling Point	(Predicted)
pKa	(Predicted)
Solubility	Soluble in DMSO and Methanol

Metabolic Pathway: Glycine Conjugation


Hexahydrohippurate is formed in the body through the glycine conjugation pathway, a critical Phase II detoxification process. This pathway is primarily active in the liver and kidneys and is responsible for the metabolism of various xenobiotic and endogenous carboxylic acids.^[2] The formation of **Hexahydrohippurate** involves a two-step enzymatic reaction.

First, cyclohexanecarboxylic acid is activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA, by the enzyme acyl-CoA synthetase medium-chain family member (ACSM). This activation step requires energy in the form of ATP. Subsequently, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the transfer of the cyclohexanoyl group from cyclohexanoyl-

CoA to the amino group of glycine, forming **Hexahydrohippurate** and regenerating free CoA.

[3]

This pathway plays a crucial role in preventing the accumulation of potentially toxic acyl-CoA intermediates and maintaining cellular CoA homeostasis.[2]

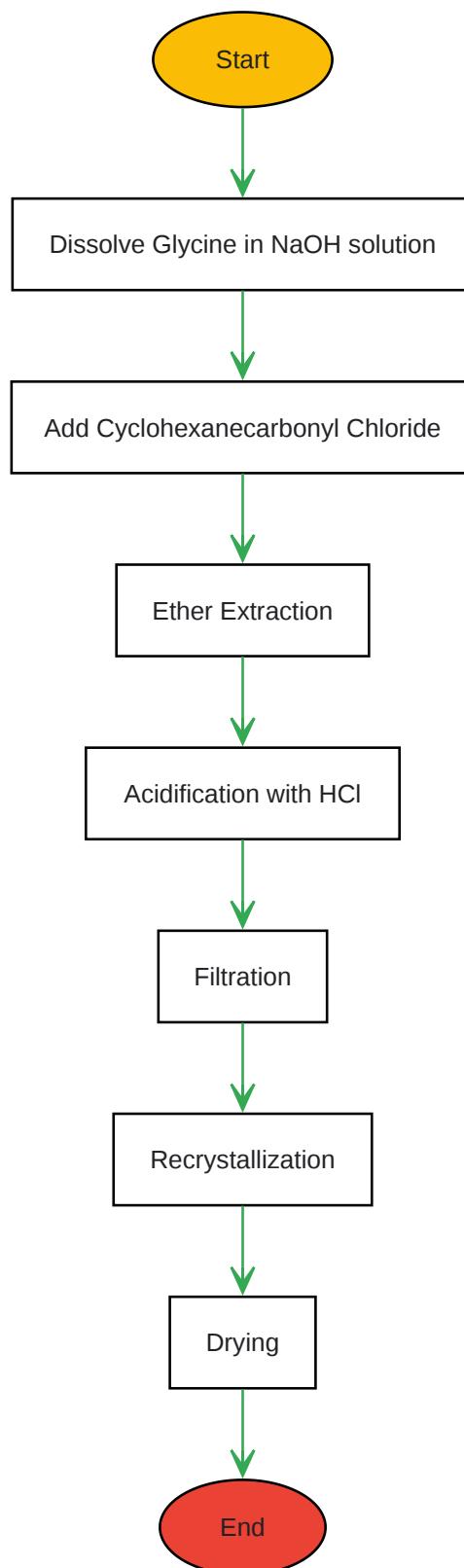
[Click to download full resolution via product page](#)

Glycine Conjugation Pathway of Cyclohexanecarboxylic Acid.

Experimental Protocols

Synthesis of Hexahydrohippurate (N-cyclohexanoylglycine)

This protocol describes the synthesis of **Hexahydrohippurate** from cyclohexanecarbonyl chloride and glycine.


Materials:

- Glycine

- 10% Sodium Hydroxide solution
- Cyclohexanecarbonyl chloride
- Diethyl ether
- Hydrochloric acid (concentrated)
- Sodium sulfate (anhydrous)
- Beakers, magnetic stirrer, separatory funnel, Buchner funnel, filter paper, pH paper

Procedure:

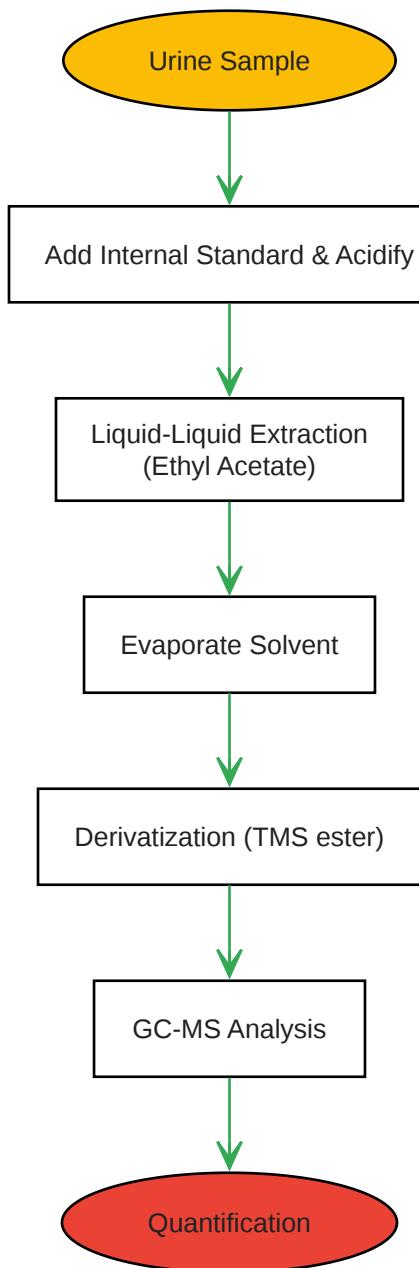
- Dissolve glycine in a 10% sodium hydroxide solution in a beaker.
- Cool the solution in an ice bath and add cyclohexanecarbonyl chloride dropwise with constant stirring.
- Continue stirring for 15-20 minutes after the addition is complete.
- Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted cyclohexanecarbonyl chloride.
- Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the **Hexahydrohippurate**.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the product with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure **Hexahydrohippurate**.
- Dry the purified crystals in a desiccator over anhydrous sodium sulfate.

[Click to download full resolution via product page](#)

Workflow for the Synthesis of **Hexahydrohippurate**.

Quantification of Hexahydrohippurate in Human Urine by GC-MS

This protocol provides a general framework for the gas chromatography-mass spectrometry (GC-MS) analysis of **Hexahydrohippurate** in urine samples.


Materials and Equipment:

- Urine samples
- Internal standard (e.g., a stable isotope-labeled **Hexahydrohippurate**)
- Ethyl acetate
- Hydrochloric acid
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
- Anhydrous sodium sulfate
- Centrifuge, vortex mixer, nitrogen evaporator
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation:
 - To a known volume of urine, add the internal standard.
 - Acidify the sample with hydrochloric acid.
 - Extract the **Hexahydrohippurate** with ethyl acetate by vortexing.
 - Centrifuge to separate the layers.
 - Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

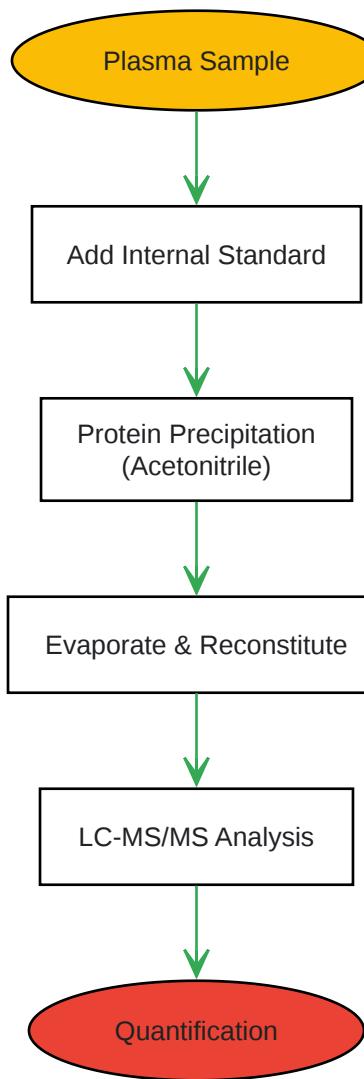
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Derivatization:
 - To the dried residue, add the derivatizing agent (BSTFA + 1% TMCS).
 - Heat the mixture to facilitate the derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - GC Conditions (Typical):
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, ramp to 280 °C.
 - Carrier Gas: Helium
 - MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI)
 - Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of **Hexahydrohippurate**-TMS and the internal standard.
- Quantification:
 - Create a calibration curve using standard solutions of **Hexahydrohippurate**.
 - Determine the concentration of **Hexahydrohippurate** in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

[Click to download full resolution via product page](#)

GC-MS Analysis Workflow for **Hexahydrohippurate** in Urine.

Quantification of Hexahydrohippurate in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of **Hexahydrohippurate** in plasma.


Materials and Equipment:

- Plasma samples
- Internal standard (e.g., a stable isotope-labeled **Hexahydrohippurate**)
- Acetonitrile
- Formic acid
- Water (LC-MS grade)
- Centrifuge, vortex mixer, nitrogen evaporator
- LC-MS/MS system with a suitable C18 reverse-phase column

Procedure:

- Sample Preparation (Protein Precipitation):
 - To a known volume of plasma, add the internal standard.
 - Add cold acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture thoroughly.
 - Centrifuge at high speed to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the initial mobile phase.
- LC-MS/MS Analysis:
 - Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
 - LC Conditions (Typical):

- Column: C18 reverse-phase column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute **Hexahydrohippurate**.
- MS/MS Conditions (Typical):
 - Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for **Hexahydrohippurate** and its internal standard.
- Quantification:
 - Construct a calibration curve using standard solutions of **Hexahydrohippurate**.
 - Calculate the concentration of **Hexahydrohippurate** in the plasma samples based on the peak area ratio of the analyte to the internal standard.

[Click to download full resolution via product page](#)

LC-MS/MS Analysis Workflow for **Hexahydrohippurate** in Plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Hexahydrohippurate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199173#chemical-and-physical-properties-of-hexahydrohippurate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com